(4-(((tert-Butoxycarbonyl)amino)methyl)-2-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(((tert-Butoxycarbonyl)amino)methyl)-2-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl-protected amine and a methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, where it serves as a boron reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((tert-Butoxycarbonyl)amino)methyl)-2-methylphenyl)boronic acid typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.
Borylation: The protected amine is then subjected to borylation, where a boronic acid group is introduced.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(((tert-Butoxycarbonyl)amino)methyl)-2-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as sodium hydroxide or potassium carbonate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Acids: Trifluoroacetic acid, hydrochloric acid for deprotection of the amine group.
Major Products
Coupled Products: Resulting from Suzuki-Miyaura reactions.
Phenol Derivatives: From oxidation reactions.
Substituted Amines: From deprotection and subsequent substitution reactions.
Scientific Research Applications
(4-(((tert-Butoxycarbonyl)amino)methyl)-2-methylphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential in biological assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of (4-(((tert-Butoxycarbonyl)amino)methyl)-2-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tert-butoxycarbonyl-protected amine and methyl group.
4-(tert-Butoxycarbonylamino)phenylboronic Acid: Similar structure but without the methyl group.
Uniqueness
(4-(((tert-Butoxycarbonyl)amino)methyl)-2-methylphenyl)boronic acid is unique due to the presence of both the tert-butoxycarbonyl-protected amine and the methyl group, which can influence its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
[2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-9-7-10(5-6-11(9)14(17)18)8-15-12(16)19-13(2,3)4/h5-7,17-18H,8H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCSHWMLXYPBOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.